molecular formula C21H19F3N4O2S B2942593 4-Phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 1351614-35-1

4-Phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2942593
CAS No.: 1351614-35-1
M. Wt: 448.46
InChI Key: DEJRYKRJTHIXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at position 4 with a phenyl group and at position 6 with a 4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine moiety. The trifluoromethyl (CF₃) group on the phenyl ring enhances lipophilicity and metabolic stability, while the sulfonyl-piperazine substituent contributes to hydrogen bonding and solubility. Pyrimidine derivatives are widely explored in drug discovery due to their versatility in targeting enzymes and receptors, particularly kinases and G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

4-phenyl-6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2S/c22-21(23,24)17-8-4-5-9-19(17)31(29,30)28-12-10-27(11-13-28)20-14-18(25-15-26-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJRYKRJTHIXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-Phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Thieno[3,2-d]pyrimidine Derivatives (e.g., EP 2 402 347 A1): The compound 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (MH⁺: 494.19) shares a sulfonyl-piperazine group but replaces the pyrimidine core with a thienopyrimidine scaffold. However, the bulkier structure may reduce solubility compared to the simpler pyrimidine core in the target compound .
  • Pyrimidine-2-amine Derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine): This analog substitutes the sulfonyl-piperazine group with a piperidine ring and adds an amine at position 2. The methyl group at position 4 may enhance membrane permeability but lacks the electronic effects of the phenyl group in the target compound .

Substituent Variations

  • Sulfonyl Group Modifications: Methanesulfonyl vs. Trifluoromethylphenylsulfonyl: The methanesulfonyl group in EP 2 402 347 A1 is smaller and less lipophilic than the 2-(trifluoromethyl)phenylsulfonyl group. The CF₃ group in the target compound increases electron-withdrawing effects, which may stabilize interactions with positively charged residues in binding pockets. Fluorophenyl Derivatives (e.g., 4-(4-Fluorophenyl)-4-Hydroxy Piperidine): Fluorophenyl groups improve metabolic stability and binding affinity through electronegativity.
  • Piperazine vs. Piperidine :
    Piperazine’s dual nitrogen atoms enable stronger hydrogen bonding and increased solubility in acidic environments (e.g., lysosomes). Piperidine, with one nitrogen, may improve blood-brain barrier penetration but lacks the versatility of piperazine in forming salt bridges .

Physicochemical and Pharmacological Profiles

Parameter Target Compound Thienopyrimidine Analog Pyrimidine-2-amine
Molecular Weight ~480 (estimated) 494.19 ~220 (simplified structure)
Key Substituents CF₃-phenylsulfonyl, phenyl Methanesulfonyl, morpholine, benzoimidazole Piperidine, methyl, amine
Hydrogen Bond Donors 1 (piperazine NH) 2 (piperazine NH, benzoimidazole NH) 2 (amine NH, pyrimidine NH)
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~1.5
Metabolic Stability High (CF₃ blocks oxidation) Moderate (methanesulfonyl susceptible) Low (no blocking groups)

Research Findings and Implications

  • Binding Affinity : The trifluoromethylphenylsulfonyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes like kinases, as seen in analogs with similar substituents .
  • Solubility vs. Permeability: The sulfonyl-piperazine group improves aqueous solubility, but high lipophilicity (LogP ~3.5) may limit bioavailability. Thienopyrimidine analogs face similar challenges despite lower LogP .
  • Synthetic Accessibility : Piperazine-containing compounds often require multi-step syntheses, but methods like those in EP 2 402 347 A1 demonstrate scalability for sulfonyl-piperazine derivatives .

Biological Activity

4-Phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its applications in medicinal chemistry, particularly focusing on its antiviral properties.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a phenyl group and a piperazine moiety linked via a sulfonyl group. The trifluoromethyl group enhances its lipophilicity, which is crucial for biological activity.

Synthesis Overview:

  • Starting Materials: Pyrimidine derivatives and piperazine.
  • Reagents: Sulfonyl chlorides for sulfonation, followed by standard coupling reactions.
  • Conditions: Microwave irradiation or conventional heating may be used depending on the specific reaction.

Antiviral Properties

Recent studies have highlighted the compound's effectiveness against various viral strains, particularly chikungunya virus (CHIKV).

  • Mechanism of Action: The compound acts as an inhibitor of viral replication by interfering with viral entry or replication processes.
  • Selectivity Index: A selectivity index greater than 61 has been reported, indicating a favorable therapeutic window compared to cytotoxicity levels .

Cytotoxicity

While the compound exhibits antiviral properties, it is essential to assess its cytotoxic effects on human cells:

  • Cytotoxicity Data:
    • CC50 values (concentration causing 50% cytotoxicity) vary among analogues but indicate some derivatives have acceptable safety profiles.
    • For instance, certain modifications led to increased cytotoxicity but also enhanced antiviral activity .

Study 1: Antiviral Efficacy Against CHIKV

In a controlled laboratory setting, several analogues of the compound were tested against CHIKV. The most promising derivative showed:

  • EC50 (Effective Concentration): 5.4 μM
  • CC50: 66.4 μM
  • Selectivity Index: 12.3, indicating significant antiviral activity with manageable toxicity .

Study 2: Structural Optimization

Research focused on modifying the piperazine linker resulted in improved antiviral activity:

  • Substituting ethylamine with isopropylamine increased potency but also raised cytotoxicity levels.
  • The optimal structural features included the trifluoromethyl group and specific nitrogen placements within the pyrimidine ring .

Comparative Analysis of Biological Activity

CompoundEC50 (μM)CC50 (μM)Selectivity Index
4-Phenyl-6-(4-(trifluoromethyl)sulfonyl)piperazine5.466.412.3
Other AnaloguesVariesVariesVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.